17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha
Overview
Description
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha. is a synthetic analog of prostaglandin F2.alpha., a naturally occurring prostaglandin. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and the hydrogenation of the 13,14-double bond. It is known for its ocular hypotensive properties and is used in the treatment of glaucoma .
Mechanism of Action
Target of Action
The primary target of 17-Trifluoromethylphenyl-13,14-dihydro Trinor Prostaglandin F2alpha is the FP receptor . This receptor is involved in the regulation of intraocular pressure and is a key player in the treatment of glaucoma .
Mode of Action
The compound acts as an agonist at the FP receptor . It binds to the receptor and triggers a response, leading to smooth muscle contraction and potent luteolytic activity . The interaction with the FP receptor is similar to that of the free acid of latanoprost .
Biochemical Pathways
The compound is part of the Cyclooxygenase Pathway . This pathway is involved in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation and vascular homeostasis.
Pharmacokinetics
It is known that the compound is a derivative of latanoprost, a drug that is well absorbed through the cornea and is primarily metabolized in the liver .
Result of Action
The compound has been shown to have ocular hypotensive effects , making it useful in the treatment of glaucoma . It reduces intraocular pressure by increasing the outflow of aqueous humor, the fluid inside the eye .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of catalysts and specific solvents to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha. undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The compound can be further hydrogenated to reduce any remaining double bonds.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha. has several scientific research applications:
Chemistry: Used as a model compound to study the effects of trifluoromethyl substitution on prostaglandin analogs.
Biology: Investigated for its role in modulating biological pathways involving prostaglandin receptors.
Medicine: Primarily used in the treatment of glaucoma due to its ocular hypotensive properties.
Industry: Employed in the development of new pharmaceuticals targeting prostaglandin pathways
Comparison with Similar Compounds
Latanoprost: Another prostaglandin analog used in glaucoma treatment.
Travoprost: Contains a similar trifluoromethyl-phenoxy ring structure.
Bimatoprost: A prostamide analog with similar ocular hypotensive effects
Uniqueness: 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha. is unique due to its specific trifluoromethyl substitution and hydrogenation of the 13,14-double bond, which contribute to its distinct pharmacological profile and reduced incidence of local irritant side effects compared to other prostaglandin analogs .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,14,18-22,28-30H,2,4,8-13,15H2,(H,31,32)/b3-1-/t18-,19+,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAGMUSEFHEEBF-XPRPYWGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33F3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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